Octanoic Acid

Description

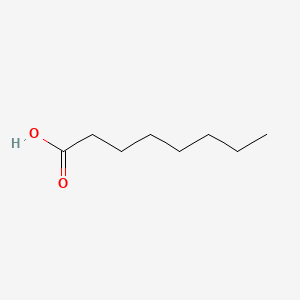

This compound is a straight-chain saturated fatty acid that is heptane in which one of the hydrogens of a terminal methyl group has been replaced by a carboxy group. This compound is also known as caprylic acid. It has a role as an antibacterial agent, a human metabolite and an Escherichia coli metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of an octanoate.

The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...Caprylic Acid...

Caprylic acid is an eight-carbon chain fatty acid, also known systematically as this compound. It is found naturally in coconuts and breast milk. It is an oily liquid with a slightly unpleasant rancid-like smell that is minimally soluble in water.

Caprylic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Alpinia latilabris, Artemisia xerophytica, and other organisms with data available.

This compound is a saturated medium-chain fatty acid with an 8-carbon backbone. This compound is found naturally in the milk of various mammals and is a minor component of coconut oil and palm kernel oil.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.

Caprylic acid is the common name for the eight-carbon straight chain fatty acid known by the systematic name this compound. It is found naturally in coconuts and breast milk. It is an oily liquid with a slightly unpleasant rancid taste that is minimally soluble in water. Caprylic acid is used commercially in the production of esters used in perfumery and also in the manufacture of dyes.

RN given refers to parent cpd; structure in Merck Index, 9th ed, #1764

Structure

3D Structure

Propriétés

IUPAC Name |

octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15696-43-2 (unspecified lead salt), 16577-52-9 (lithium salt), 18312-04-4 (unspecified zirconium salt), 1912-83-0 (tin(+2) salt), 1984-06-1 (hydrochloride salt), 20195-23-7 (unspecified chromium salt), 20543-04-8 (unspecified copper salt), 2191-10-8 (cadmium salt), 3130-28-7 (iron(+3) salt), 3890-89-9 (copper(+2) salt), 4696-54-2 (barium salt), 4995-91-9 (nickel(+2) salt), 5206-47-3 (zirconium(+4) salt), 557-09-5 (zinc salt), 5972-76-9 (ammonium salt), 6028-57-5 (aluminum salt), 60903-69-7 (La(+3) salt), 6107-56-8 (calcium salt), 6427-90-3 (chromium(+2) salt), 6535-19-9 (unspecified manganese salt), 6535-20-2 (unspecified iron salt), 6700-85-2 (cobalt salt), 67816-08-4 (Ir(+3) salt), 68957-64-2 (Ru(+3) salt), 7319-86-0 (lead(+2) salt), 7435-02-1 (unspecified Ce salt), 764-71-6 (potassium salt) | |

| Record name | Octanoic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021645 | |

| Record name | Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue., Liquid; Liquid, Other Solid, Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO], Liquid, colourless, oily liquid/slight, unpleasant odour | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2211 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Caprylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/9/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

463.5 °F at 760 mmHg (NTP, 1992), 239 °C | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

230 °F (NTP, 1992), 270 °F, 130 °C (open cup), 270 °F. | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2211 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid, Miscible in ethanol, chloroform, acetonitrile, In water 789 mg/L at 30 °C, 0.789 mg/mL, slightly soluble in water; soluble in most organic solvents | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caprylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/9/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.91 (USCG, 1999) - Less dense than water; will float, 0.910 at 20 °C/4 °C, 0.91 | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/9/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992), 0.00371 [mmHg], VP: 1 MM HG AT 78.0 °C, 3.71X10-3 mm Hg at 25 °C | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2211 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone) | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD, Colorless, Oily liquid | |

CAS No. |

124-07-2 | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caprylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | octanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBL58JN025 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caprylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 to 62 °F (NTP, 1992), 16.5 °C | |

| Record name | OCTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OCTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caprylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biosynthesis of Octanoic Acid

Endogenous Synthesis Pathways

The primary endogenous synthesis of the octanoyl moiety, the precursor to octanoic acid, takes place within the mitochondria via a distinct fatty acid synthesis system.

Mitochondrial Fatty Acid Synthesis (mtFAS) Pathway and Octanoyl-ACP Formation

Eukaryotic mitochondria contain their own fatty acid synthesis pathway, known as mitochondrial fatty acid synthesis (mtFAS) or mtFAS type II (mtFASII) wikipedia.orgresearchgate.netresearchgate.net. This pathway is vital for the production of specific fatty acids within the organelle, separate from the fatty acid synthesis system found in the cytosol wikipedia.orgresearchgate.netresearchgate.net. The mtFAS pathway synthesizes fatty acids stepwise by adding two-carbon units to a growing acyl chain attached to a soluble acyl carrier protein (ACP) wikipedia.orgresearchgate.netresearchgate.netresearchgate.net. Octanoyl-ACP, an eight-carbon saturated fatty acid linked to mitochondrial ACP, is a key intermediate in this pathway related to this compound wikipedia.orgresearchgate.netresearchgate.netfrontiersin.orgnih.govphytomorphology.com. Octanoyl-ACP is generated after multiple cycles of condensation, reduction, and dehydration reactions within the mtFAS system researchgate.netresearchgate.net. Although the mtFAS pathway is capable of further elongating fatty acids, octanoyl-ACP is a notable product that can leave the elongation cycle to participate in other metabolic activities wikipedia.orgresearchgate.net.

Role of Octanoyl-ACP in Lipoic Acid Biosynthesis as an Essential Cofactor

Octanoyl-ACP serves as the direct precursor for the biosynthesis of lipoic acid, an essential sulfur-containing cofactor necessary for the function of several critical mitochondrial enzymes wikipedia.orgresearchgate.netfrontiersin.orgnih.govphytomorphology.comasm.orgasm.org. Lipoic acid is not synthesized as a free molecule before being attached to proteins; instead, it is assembled directly onto its specific cognate proteins frontiersin.orgasm.org. The octanoyl moiety from octanoyl-ACP is transferred to particular lysine (B10760008) residues on target proteins, followed by the insertion of sulfur atoms to form the lipoyl group researchgate.netfrontiersin.orgasm.orgnih.govfrontiersin.orgportlandpress.com. This process, termed protein lipoylation, is essential for the activity of the involved enzymes nih.govnih.govresearchgate.netbiorxiv.orgoup.com.

Enzymatic Mechanisms and Protein Lipoylation

The process of protein lipoylation involves specific enzymatic machinery. The transfer of the octanoyl group from octanoyl-ACP to the target protein is catalyzed by an octanoyltransferase, such as Lipoyl(octanoyl) Transferase 2 (LIPT2) in humans researchgate.netfrontiersin.orgbiorxiv.orgplos.orgexpasy.org. This enzyme facilitates the creation of an amide linkage between the carboxyl group of the octanoyl moiety and the ε-amino group of a conserved lysine residue on the acceptor protein asm.orgfrontiersin.orgportlandpress.com. Subsequent to octanoyl transfer, lipoyl synthase (LipA or LIAS in humans) catalyzes the insertion of two sulfur atoms at the C6 and C8 positions of the protein-bound octanoyl chain, utilizing S-adenosylmethionine (SAM) and iron-sulfur clusters researchgate.netfrontiersin.orgasm.orgnih.govfrontiersin.orgportlandpress.combiorxiv.orgoup.com. This step transforms the octanoylated protein into its biologically active lipoylated form researchgate.netfrontiersin.orgasm.orgfrontiersin.orgexpasy.org. In certain organisms, an alternative pathway involving lipoate protein ligase (LplA) can also attach octanoate (B1194180) (or lipoate) to proteins, often using exogenous sources researchgate.netasm.orgnih.govebi.ac.uk.

Elongation of Fatty Acids from Precursor Molecules (Malonate, Malonyl-CoA, Acetyl-CoA) in Mitochondria

The mtFAS pathway utilizes precursor molecules to construct fatty acid chains. Acetyl-CoA is a primary building block for fatty acid synthesis in both the cytosol and mitochondria wikipedia.orgresearchgate.netresearchgate.netnih.gov. Within the mitochondria, acetyl-CoA can be derived from various sources, including pyruvate (B1213749) oxidation and fatty acid beta-oxidation wikipedia.orgresearchgate.net. Malonyl-CoA, a crucial two-carbon donor in fatty acid synthesis, is also involved in the mtFAS pathway wikipedia.orgresearchgate.netnih.gov. Malonyl-CoA can be synthesized in the mitochondria from malonate through the action of malonyl-CoA synthetase (ACSF3) researchgate.netnih.govnih.gov. The elongation cycles in mtFAS involve the condensation of malonyl-ACP (formed from malonyl-CoA and ACP) with a growing acyl-ACP chain, followed by reduction and dehydration steps to extend the fatty acid by two carbons researchgate.netresearchgate.netphytomorphology.com. This iterative process, starting with acetyl-CoA (or acetyl-ACP), results in the formation of saturated fatty acids of different lengths, including the eight-carbon octanoyl-ACP researchgate.netresearchgate.net.

Microbial Biosynthesis and Fermentation

Microorganisms, particularly yeasts such as Saccharomyces cerevisiae, are also capable of producing this compound through their metabolic activities, especially during fermentation.

Production of this compound by Saccharomyces cerevisiae

Saccharomyces cerevisiae, commonly known as baker's or brewer's yeast, produces this compound as a byproduct during alcoholic fermentation mdpi.comasm.orgmdpi.comresearchgate.netnih.gov. While the main products of fermentation are ethanol (B145695) and carbon dioxide, yeast metabolism also generates various secondary compounds, including medium-chain fatty acids like this compound asm.orgmdpi.com. The production of this compound in S. cerevisiae can occur through the cytosolic fatty acid synthesis (FAS-I) complex as an intermediate, with some enzymes exhibiting thioesterase activity that releases medium-chain fatty acids mdpi.comresearchgate.netnih.gov. The quantity of this compound produced can fluctuate based on factors such as the yeast strain, fermentation conditions, and the composition of the fermentation medium mdpi.comasm.orgnih.gov. Elevated levels of this compound can be detrimental to yeast growth and fermentation efficiency, a phenomenon termed "fatty acid stress" mdpi.comasm.orgmdpi.com. Research has focused on understanding and manipulating the metabolic pathways in S. cerevisiae to enhance or control this compound production, including genetic engineering strategies targeting fatty acid synthesis and precursor supply researchgate.netresearchgate.netscientificbio.comoup.com. Studies have investigated the transcriptomic responses of S. cerevisiae during this compound production to gain insights into the cellular mechanisms involved nih.govoup.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 370 |

| Lipoic acid | 864 |

| Acetyl-CoA | 444072 |

| Malonyl-CoA | 6911956 |

| Malonate | 866 |

| S-adenosylmethionine | 3475 |

| Acyl Carrier Protein (ACP) | - |

Interactive Data Table Example (Illustrative)

The following table provides an illustrative example of how data on this compound production by Saccharomyces cerevisiae could be presented, based on information from the search results regarding production levels over time in different strains.

| Sampling Time (h) | This compound (mg/L) - Reference Strain | This compound (mg/L) - Producer Strain |

| 14 | < 7 | 7 |

| 22 | < 7 | 43 |

| 46 | < 7 | 87 |

Note: The values in this table are based on reported trends and specific data points mentioned in search result nih.gov and are presented for illustrative purposes.

Influence of Pyruvate Dehydrogenase Bypass and ATP-Citrate Lyase on this compound Production in Yeast

In Saccharomyces cerevisiae, cytosolic acetyl-CoA, a key precursor for fatty acid biosynthesis, can be generated via the pyruvate dehydrogenase (PDH) bypass. This pathway involves the conversion of pyruvate to acetaldehyde (B116499) by pyruvate decarboxylase, followed by the conversion of acetaldehyde to acetate (B1210297) by aldehyde dehydrogenases, and finally the ligation of acetate to CoA by acetyl-CoA synthetase, a process requiring ATP. nih.govfishersci.caecsci.co.kr While the native PDH bypass contributes to the cytosolic acetyl-CoA pool, its flux can be a limiting factor for high-level fatty acid production, especially under certain conditions like glucose repression. ecsci.co.kr

An alternative strategy to enhance the cytosolic acetyl-CoA supply is the introduction of a heterologous ATP-citrate lyase (ACL). nih.govfishersci.caecsci.co.krnih.gov ACL catalyzes the conversion of citrate (B86180), which is transported from the mitochondria to the cytosol, into acetyl-CoA and oxaloacetate, a reaction that consumes ATP. nih.gov This "citrate lyase cycle" can effectively increase the cytosolic acetyl-CoA pool, thereby supporting enhanced fatty acid biosynthesis. Studies have shown that implementing this strategy, sometimes in combination with other metabolic modifications, can lead to increased this compound yields in engineered yeast strains. nih.govfishersci.ca

Transcriptomic Responses of Saccharomyces cerevisiae During this compound Fermentation

The presence of this compound can induce significant transcriptomic changes in Saccharomyces cerevisiae, reflecting the yeast's adaptive mechanisms to this stress. Studies employing transcriptomic analysis (RNA-Seq) have revealed broad transcriptional reprogramming in response to this compound exposure and production. nih.govfishersci.atwikipedia.org

Key findings from transcriptomic studies indicate that this compound stress can lead to the downregulation of genes involved in fundamental cellular processes such as ribosomal functions (translation and ribosome biogenesis) and amino acid metabolism. nih.gov Conversely, genes associated with stress adaptation mechanisms may be upregulated. The PDR12- and TPO1-mediated efflux system, known for expelling toxic substances and maintaining intracellular pH homeostasis, is implicated in the response to this compound. nih.gov However, the activity and specific upregulation of genes like TPO1 can be concentration-dependent and may differ between yeast strains. nih.gov

Transcriptomic analysis has also highlighted strain-specific regulatory dynamics and potential trade-offs between stress adaptation and biosynthetic processes, such as the suppression of ergosterol (B1671047) biosynthesis and ribosomal genes. nih.gov Comparing the transcriptomic responses to externally supplied versus internally produced this compound has revealed notable distinctions, emphasizing the complexity of the cellular response depending on the origin of the fatty acid. wikipedia.org Furthermore, these studies can identify specific genes, such as RPL40B, previously not known to be involved in fatty acid biosynthesis or tolerance, whose overexpression can lead to increased this compound titers. wikipedia.org

Engineering Microbial Strains for Enhanced this compound Production (e.g., E. coli)

Metabolic engineering approaches have been extensively applied to enhance this compound production in various microbial hosts, particularly Escherichia coli. The inherent fatty acid biosynthesis capacity of E. coli often needs to be manipulated to favor the production of medium-chain fatty acids like this compound over the naturally abundant long-chain fatty acids. wikipedia.orgfishersci.ie

Strategies for engineering E. coli for enhanced this compound production include:

Manipulating Fatty Acid Biosynthesis Enzymes: Overexpression of specific enzymes within the fatty acid synthesis pathway, such as 3-hydroxy-acyl-ACP dehydratase (FabZ), has been shown to significantly increase this compound titers. wikipedia.orgfishersci.iewikipedia.org

Deleting Competing Pathways: Knocking out genes involved in fatty acid degradation (beta-oxidation), such as fadE, can prevent the breakdown of the produced this compound, leading to higher accumulation. wikipedia.orgfishersci.iefishersci.se

Membrane Engineering: Modifying the composition and properties of the cell membrane, for instance, by enabling the production of trans unsaturated fatty acids, can enhance tolerance to this compound toxicity and improve production. wikipedia.org

Computational Design: Integrated computational and experimental approaches, such as using the OptForce methodology, can predict optimal genetic interventions required for achieving high theoretical yields of this compound. wikipedia.orgwikipedia.org

Through these engineering strategies, significant increases in this compound production have been achieved in E. coli, with engineered strains demonstrating improved titers and selectivity. wikipedia.orgfishersci.iewikipedia.org

This compound as a Fermentation Inhibitor in Yeast

This compound is recognized as a naturally produced by-product of lipid synthesis in yeasts during alcoholic fermentation. wikipedia.orgnih.gov However, at certain concentrations, it acts as a significant inhibitor of yeast growth and fermentation efficiency. wikipedia.orgnih.govnih.govmassbank.eu Medium-chain fatty acids (MCFAs), including this compound (C8) and decanoic acid (C10), are known to impair yeast performance and affect membrane integrity. massbank.eu

Impact of pH and Ethanol on this compound Toxicity in Microorganisms

The toxicity of this compound to microorganisms, particularly yeast, is significantly influenced by environmental factors such as pH and ethanol concentration. Research indicates that the undissociated form of this compound is the primary toxic molecule. nih.govnih.govmassbank.euebi.ac.ukhmdb.ca As this compound is a weak acid, a lower pH favors the protonated, undissociated form, which can more easily diffuse across the cell membrane. nih.govnih.govmassbank.euebi.ac.uk Once inside the cell, where the pH is closer to neutral, the acid can dissociate, leading to intracellular acidification and the accumulation of toxic anions. ebi.ac.uk This explains why the toxic effects of this compound increase with a decrease in pH. nih.govnih.govhmdb.ca

Ethanol, a major product of yeast fermentation, has also been shown to potentiate the inhibitory effect of this compound on microorganisms. wikipedia.orgnih.govnih.gov The combined action of ethanol and this compound can lead to increased plasma membrane disorganization, further impairing cellular function. hmdb.ca This synergistic toxicity is a critical factor in alcoholic fermentation, where both compounds are present. wikipedia.orgnih.govnih.gov

Intermediary Metabolism of this compound

The intermediary metabolism of fatty acids involves both anabolic (biosynthesis) and catabolic (degradation) pathways. This compound, as a medium-chain fatty acid, participates in these metabolic processes.

Beta-Oxidation Process in Fatty Acid Catabolism

The primary pathway for the catabolism of fatty acids, including this compound, is beta-oxidation. This process occurs in the mitochondrial matrix in eukaryotes, although peroxisomal beta-oxidation also exists and is particularly important for very long-chain fatty acids. wikipedia.orglipidmaps.orgfishersci.ca this compound, being a medium-chain fatty acid, is primarily metabolized through mitochondrial beta-oxidation. uni.lu

Beta-oxidation involves a cyclical series of four reactions that sequentially cleave two-carbon units from the carboxyl end of a fatty acyl-CoA molecule, producing acetyl-CoA, NADH, and FADH2. wikipedia.orglipidmaps.orgfishersci.ca

The steps of beta-oxidation are:

Activation: Before entering beta-oxidation, fatty acids are activated by being converted to their CoA derivatives (fatty acyl-CoA) in an energy-consuming reaction catalyzed by fatty acyl-CoA synthetase. wikipedia.orgfishersci.ca This process requires ATP. wikipedia.orgfishersci.ca For entry into the mitochondria, the acyl group is transferred to carnitine via carnitine palmitoyltransferase (CPT) system, forming acylcarnitine, which is then transported across the inner mitochondrial membrane. fishersci.cauni.lu

First Dehydrogenation: The fatty acyl-CoA is oxidized by acyl-CoA dehydrogenase, introducing a trans double bond between the alpha (C-2) and beta (C-3) carbons, yielding a trans-Δ²-enoyl-CoA and reducing FAD to FADH2. wikipedia.orglipidmaps.orgfishersci.ca

Hydration: The double bond is hydrated by enoyl-CoA hydratase, forming a β-hydroxyacyl-CoA. wikipedia.orglipidmaps.orgfishersci.ca

Second Dehydrogenation: The β-hydroxyacyl-CoA is oxidized by β-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group and reducing NAD+ to NADH, yielding a β-ketoacyl-CoA. wikipedia.orglipidmaps.orgfishersci.ca

Thiolytic Cleavage: The β-ketoacyl-CoA is cleaved by thiolase, releasing acetyl-CoA and a fatty acyl-CoA shortened by two carbons. wikipedia.org

The shortened fatty acyl-CoA then undergoes further rounds of beta-oxidation until the entire fatty acid chain is converted into acetyl-CoA units. wikipedia.orglipidmaps.orgfishersci.ca The acetyl-CoA produced can then enter the citric acid cycle for complete oxidation to carbon dioxide, generating ATP, NADH, and FADH2. wikipedia.orgnih.gov The NADH and FADH2 generated during both beta-oxidation and the citric acid cycle are then used in the electron transport chain to produce a large amount of ATP through oxidative phosphorylation. wikipedia.org

For this compound (C8), which has 8 carbons, it will undergo 3 rounds of beta-oxidation, producing 4 molecules of acetyl-CoA, 3 molecules of NADH, and 3 molecules of FADH2. wikipedia.org The complete oxidation of these products through the citric acid cycle and electron transport chain yields a significant amount of ATP. wikipedia.org For example, the catabolism of one molecule of this compound can yield approximately 50 ATP molecules, accounting for the ATP required for activation. wikipedia.org

Absorption and Oxidation in Biological Systems

This compound is efficiently absorbed from the gastrointestinal tract. Unlike long-chain fatty acids, medium-chain fatty acids like this compound can be absorbed rapidly and directly into the portal vein, leading to their swift transport to the liver researchgate.neteuropa.eu. Studies in humans have shown that there is no significant difference in the recovery of labeled carbon dioxide after oral and intravenous administration of isotopically labeled this compound, indicating near-complete absorption physiology.org.

Once absorbed, this compound undergoes rapid oxidation physiology.org. The primary metabolic pathway for the degradation of linear fatty acids, including this compound, is beta-oxidation europa.euresearchgate.net. This process, predominantly occurring in cardiac and skeletal muscle, involves the conversion of fatty acids to acyl-CoA derivatives, such as octanoyl-CoA coenzalabs.comeuropa.eu. These acyl-CoA derivatives are then transported into mitochondria and undergo a series of enzymatic steps that sequentially remove two-carbon units in the form of acetyl-CoA europa.eu. The acetyl-CoA can then enter the citric acid cycle for complete oxidation to carbon dioxide and water, generating energy europa.euresearchgate.net.

Peroxisomal beta-oxidation also produces octanoyl-CoA as an endpoint, which is then transferred to mitochondria for further oxidation wikipedia.org.

Studies using isotopically labeled this compound have allowed researchers to track its metabolism. For instance, the [13C]this compound breath test is used to quantify gastric emptying, as the labeled this compound is absorbed in the small intestine, metabolized in the liver via beta-oxidation, and the labeled carbon is exhaled as 13CO2 in the breath researchgate.net.

Research findings indicate that the oxidation rate of small amounts of this compound appears consistent, even with moderate blood levels of glucose or this compound physiology.org. This compound has been shown to affect mitochondrial metabolism, leading to increased ketone body production in certain cell types frontiersin.org.

Role of Octanoyl-CoA in Energy Regulation via Ghrelin

Octanoyl-CoA plays a crucial role in energy regulation through its involvement in the activation of the hormone ghrelin coenzalabs.com. Ghrelin is a peptide hormone primarily produced in the stomach that is involved in regulating appetite and energy balance nih.govcambridge.org. For ghrelin to be biologically active and bind to its receptor, the growth hormone secretagogue receptor 1a (GHS-R1a), it must undergo a unique post-translational modification: acylation with a medium-chain fatty acid, predominantly this compound, at the serine 3 residue near its N-terminus cambridge.orgtandfonline.comtandfonline.com.

This octanoylation is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT), a member of the membrane-bound O-acyltransferase (MBOAT) superfamily tandfonline.comoup.comfrontiersin.org. GOAT utilizes Octanoyl-CoA as the acyl donor for this modification frontiersin.org. The availability of this compound, and consequently Octanoyl-CoA, can influence the level of active, octanoylated ghrelin plos.org.

The octanoylation of ghrelin by GOAT is essential for its ability to stimulate hunger and regulate energy homeostasis cambridge.orgtandfonline.comtandfonline.com. Studies have shown that ingested medium-chain fatty acids can serve as a direct source for the acyl modification of ghrelin plos.org. The sensing of fatty acids for ghrelin octanoylation may involve mechanisms within the ghrelin-producing cells plos.org.

The interplay between Octanoyl-CoA, GOAT, and ghrelin highlights a specific molecular mechanism by which fatty acid metabolism is directly linked to hormonal regulation of energy intake and expenditure coenzalabs.compnas.org. The deacylation of ghrelin also occurs in circulation, influenced by serum esterases, leading to the formation of desacyl ghrelin, which generally does not activate the GHS-R1a receptor but may have other effects tandfonline.comoup.comwikipedia.org.

Interactive Data Table: Key Compounds and Their Roles

| Compound Name | PubChem CID | Role in Metabolism |

| This compound | 379 | Biosynthesis precursor, Beta-oxidation substrate, Ghrelin acylation source |

| Octanoyl-CoA | 445344 | Intermediate in beta-oxidation, Acyl donor for ghrelin octanoylation |

| Ghrelin | 16133832 | Hormone regulating energy balance, requires octanoylation for full activity |

| Ghrelin O-acyltransferase (GOAT) | - | Enzyme catalyzing ghrelin octanoylation using Octanoyl-CoA |

| Acyl Carrier Protein (ACP) | - | Involved in fatty acid synthesis, carries octanoyl group in mitochondrial FAS |

| Lipoic acid | 803 | Cofactor synthesized from octanoyl-ACP |

| Acetyl-CoA | 444074 | Product of beta-oxidation, enters citric acid cycle |

Note: PubChem CID for GOAT is not directly available as it is an enzyme (protein), not a small molecule. PubChem CID for Lipoic acid and Acetyl-CoA are included for context.

Biological and Physiological Roles of Octanoic Acid

Mitochondrial Function and Energetics

Octanoic acid has been shown to exert considerable influence on mitochondrial biogenesis, metabolism, and respiration, particularly in skeletal muscle and neural cells.

Impact on Mitochondrial Biogenesis and Metabolism in Skeletal Muscle

Research has demonstrated that a diet enriched with this compound can lead to significant changes in the metabolic phenotype of skeletal muscle. In a study involving mice fed an this compound-rich diet for six weeks, a notable increase in the number of oxidative fibers, which are rich in mitochondria, was observed in the gastrocnemius muscle. nih.govnih.gov This shift towards a more oxidative phenotype is indicative of enhanced mitochondrial biogenesis and a greater capacity for aerobic metabolism. nih.govnih.gov

Activation of AMPK and Gene Expression (PGC1α, CS) related to Mitochondrial Function

The molecular mechanism underlying the observed changes in skeletal muscle involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.govresearchgate.net Studies have shown that an this compound-rich diet induces the activation of AMPK in the quadriceps muscle of mice. nih.govresearchgate.net This activation is associated with a significant upregulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and citrate (B86180) synthase (CS), both at the gene and protein levels. nih.govresearchgate.net

Specifically, mice on the C8-rich diet exhibited a 55% increase in PGC1α gene expression and a 35% increase in PGC1α protein levels. researchgate.net Similarly, CS gene expression was elevated by 48%, with a corresponding 26.5% increase in CS protein levels. researchgate.net PGC-1α is a master regulator of mitochondrial biogenesis, while citrate synthase is a key enzyme in the citric acid cycle and a common marker for mitochondrial content. nih.govnih.govnih.gov The activation of the AMPK-PGC1α pathway by this compound, therefore, plays a crucial role in promoting the generation of new mitochondria in skeletal muscle. nih.govresearchgate.net

Effects on Fatty Acid Oxidation and Endurance Capacity

The metabolic reprogramming induced by this compound has a direct impact on physical performance. Mice fed an this compound-rich diet displayed enhanced endurance capacity during submaximal exercise tests. nih.govmdpi.com This improvement is linked to a greater utilization of fatty acids for energy, which spares glycogen (B147801) stores and delays the onset of fatigue. nih.gov The increase in mitochondrial density and oxidative enzymes, driven by the AMPK-PGC1α pathway, enhances the muscle's ability to oxidize fatty acids, thereby contributing to improved endurance. nih.govnih.gov

Modulation of Mitochondrial Respiration

This compound also appears to directly influence the respiratory function of mitochondria. In skinned fibers from the gastrocnemius muscle of mice fed an this compound-enriched diet, there was a tendency for a 45% increase in maximal mitochondrial respiration when octanoate (B1194180) was used as a substrate. nih.gov Furthermore, in vitro studies have shown that short-chain carboxylic acids, including this compound, can induce the mitochondrial permeability transition (MPT), a process that can lead to mitochondrial swelling and uncoupling of oxidative phosphorylation. uc.pt

Influence on Mitochondrial Activity in Neural Cells

The effects of this compound on mitochondrial function extend to the central nervous system. In cultured astrocytes, both this compound (C8) and decanoic acid (C10) have been shown to stimulate mitochondrial respiration. nih.gov Specifically, this compound was found to elevate respiration linked to ATP synthesis. nih.gov In contrast, some studies on neuronal cell lines have suggested that decanoic acid may have a more pronounced effect on inducing mitochondrial biogenesis and increasing the activity of mitochondrial enzymes like citrate synthase and complex I, while this compound's primary role appears to be related to affecting mitochondrial metabolism and increasing the production of ketone bodies. ucl.ac.ukfrontiersin.org Research on U87MG glioblastoma cells indicated that this compound primarily impacts mitochondrial metabolism, leading to an increased synthesis of ketone bodies. frontiersin.org Furthermore, in primary neurons, this compound is preferentially oxidized over being stored, highlighting its role as a ready energy source for neural cells. nih.gov

Neurobiological and Neurological Systems

Role in Epilepsy and Seizure Control

Recent studies suggest that this compound exerts a protective role in epilepsy through specific molecular pathways. aesnet.org One identified mechanism involves the activation of G protein-coupled receptor 40 (GPR40). aesnet.org In animal models of epilepsy, this compound was found to enhance the activation of GPR40 in the hippocampus. aesnet.org This activation is linked to a reduction in the activation of astrocytes, star-shaped glial cells in the brain. aesnet.org Astrocytes are known to play a role in the initiation and spread of seizure activity, partly through the release of the neurotransmitter glutamate (B1630785). nih.gov By modulating astrocytic activity, this compound may contribute to nervous system protection and seizure control. aesnet.org In a pentylenetetrazol (PTZ)-induced epilepsy model, this compound significantly prolonged the time until a seizure occurred (seizure latency). aesnet.org

The anticonvulsant effects of this compound are often compared with those of decanoic acid, another medium-chain fatty acid present in the MCT diet. nih.govfrontiersin.org Research indicates that these two fatty acids may have different potencies and mechanisms of action. unil.chnih.gov

In several in vitro and in vivo models, decanoic acid has demonstrated more potent anticonvulsant effects than this compound. nih.govunil.chnih.gov For instance, in a study using an in vitro pentylenetetrazol model, decanoic acid markedly reduced epileptiform discharges, whereas this compound had no significant effect at the same concentration. nih.govfrontiersin.org This difference in efficacy may be partly explained by their distinct interactions with neurotransmitter receptors. Decanoic acid has been shown to directly inhibit AMPA receptors, a primary type of excitatory glutamate receptor in the brain, which is a mechanism sufficient to explain its antiseizure effects. unil.chnih.gov In contrast, this compound showed no effect on AMPA receptor currents in the same experiments. unil.choup.com

Metabolic differences also play a role. This compound undergoes more extensive beta-oxidation in the liver, which results in lower levels of the acid reaching the brain compared to decanoic acid. frontiersin.org Decanoic acid's limited beta-oxidation allows it to accumulate more in the bloodstream and subsequently be transported to the brain, where it can exert its direct anticonvulsant actions. frontiersin.org While both fatty acids are components of the MCT diet, these findings suggest decanoic acid may be a more direct contributor to the diet's therapeutic effects on seizure control. unil.chnih.gov

| Feature | This compound (C8) | Decanoic Acid (C10) |

| Direct Anticonvulsant Effect | No significant effect in some in vitro models. nih.govfrontiersin.org | Potent effect in in vitro and in vivo models. nih.govfrontiersin.org |

| AMPA Receptor Inhibition | No significant effect observed. unil.chnih.govoup.com | Acts as a direct, non-competitive inhibitor. unil.chnih.gov |

| Metabolism (Beta-oxidation) | Undergoes more extensive beta-oxidation in the liver. frontiersin.org | Undergoes limited beta-oxidation, leading to higher plasma and brain levels. frontiersin.org |

| Primary Anticonvulsant Role | May contribute more through effects on brain energy metabolism and astrocytic modulation. aesnet.orgoipub.com | Believed to contribute directly through neurotransmitter receptor inhibition. unil.chnih.gov |

Epileptic seizures create a high energy demand in neurons. nih.gov Impaired glucose metabolism has been observed in epileptogenic brain areas, suggesting that providing an alternative fuel source could be beneficial. oipub.com Medium-chain triglycerides, including this compound, can serve as an auxiliary energy source for the brain. oipub.com

This compound has been shown to activate mitochondrial energy metabolism and biogenesis in vitro. nih.gov This enhancement of mitochondrial function can lead to increased ATP production. nih.gov By providing an alternative fuel and potentially improving the efficiency of energy production, this compound may help stabilize neuronal function and counteract the energy deficit associated with seizures. oipub.comnih.gov

While straight-chain this compound shows limited direct anticonvulsant activity in some models, chemical modification of its structure can significantly enhance its potency. nih.govunil.ch Researchers have investigated branched derivatives of this compound as potential new treatments for drug-resistant epilepsy. nih.gov

Studies on a series of methyl-branched this compound derivatives revealed a strong, branch-point-specific activity. nih.gov For example, 4-methylthis compound, a branched derivative, was found to be strongly active in controlling seizure-like activity in rat hippocampal slices, showing improved performance over the established epilepsy treatment valproic acid. unil.chnih.gov Unlike its parent compound, 4-methylthis compound demonstrated strong inhibitory activity at AMPA receptors, consistent with its efficacy in seizure control. unil.ch This suggests that specific structural modifications to the this compound molecule can introduce potent, direct anticonvulsant mechanisms that are absent in the original compound. nih.govunil.ch

| Compound | Anticonvulsant Activity (in vitro PTZ model) | Neuroprotection (Glutamate Excitotoxicity) |

| This compound (OA) | No significant effect. nih.gov | Not specified |

| Valproic Acid (VPA) | Small, significant decrease in epileptiform discharges. nih.gov | - |

| 4-methylthis compound (4-MO) | Significant suppression of epileptiform discharges. nih.gov | Structurally dependent neuroprotection. nih.gov |

| 4-ethylthis compound (4-EO) | Significant suppression of epileptiform discharges. nih.gov | - |

Neuroprotective Potential in Neurodegenerative Diseases

The metabolic and cellular effects of this compound extend beyond epilepsy, with research exploring its potential neuroprotective role in conditions like Parkinson's disease.

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons, and impairment of mitochondrial function is considered a key factor in its progression. nih.gov Animal models, such as those induced by toxins like rotenone (B1679576) or MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), are used to study the disease's mechanisms and evaluate potential therapies. nih.govmdpi.com

This compound has been investigated for its neuroprotective effects in an MPTP-induced mouse model of PD. nih.gov In these studies, both acute and repeated administration of this compound significantly reduced the impairment of dopaminergic neurotransmission in the striatum caused by MPTP. nih.gov The probable mechanism for this neuroprotective action is linked to an increase in the metabolic activity of mitochondria. nih.gov this compound was found to markedly increase the expression of PGC-1α, a key regulator of mitochondrial biogenesis, and the enzyme PEPCK, another marker of mitochondrial activity. nih.gov These findings indicate that this compound can inhibit the neurodegenerative processes seen in this PD model, likely by enhancing mitochondrial function. nih.gov

Influence on Striatal Mitochondrial Metabolic Activity

This compound has been shown to influence the metabolic activity of mitochondria within the striatum, a key component of the basal ganglia involved in motor control and other functions. Research suggests that this compound can increase the metabolic activity within these neuronal powerhouses. nih.gov In a mouse model of Parkinson's disease, a condition linked to mitochondrial dysfunction, administration of this compound led to a notable increase in the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and both cytosolic and mitochondrial forms of phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov These molecules are recognized markers of mitochondrial activity and biogenesis. nih.gov The observed neuroprotective effects of this compound in this context, specifically the reduction in the impairment of dopaminergic neurotransmission, are thought to be linked to this enhancement of metabolic activity in striatal mitochondria. nih.gov

| Marker | Effect of this compound | Implied Function |

| PGC-1α | Marked Increase in Expression | Mitochondrial Biogenesis |

| PEPCK (cytosolic) | Marked Increase in Expression | Mitochondrial Activity |

| PEPCK (mitochondrial) | Marked Increase in Expression | Mitochondrial Activity |

Modulation of Oxidative Stress in Neurological Contexts

This compound demonstrates a capacity to modulate oxidative stress within neurological contexts, offering a protective role against cellular damage. Studies have indicated that it can ameliorate oxidative stress induced by neurotoxins in the brain. nih.govproquest.com For instance, in zebrafish exposed to the neurotoxin rotenone, this compound treatment led to a reduction in lipid peroxidation and nitric oxide levels, both of which are indicators of oxidative stress. nih.govproquest.com Furthermore, this compound has been found to decrease the production of reactive oxygen species (ROS), which are key mediators of oxidative damage. nih.govnih.gov This antioxidant effect contributes to its neuroprotective properties by mitigating the harmful effects of oxidative stress on neuronal cells. nih.govproquest.com

Interactions with Neurotoxins and Cellular Stress Responses

This compound exhibits protective interactions in the presence of neurotoxins and can modulate cellular stress responses. In a mouse model of Parkinson's disease utilizing the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), both acute and repeated administration of this compound significantly lessened the impairment of dopaminergic neurotransmission in the striatum. nih.gov This suggests an inhibitory effect on the neurodegenerative processes initiated by MPTP. nih.gov

Similarly, in a zebrafish model, this compound ameliorated the oxidative stress and inflammation in both the brain and intestines induced by the neurotoxin rotenone. nih.govproquest.com Beyond neurotoxins that model neurodegenerative diseases, this compound has also shown protective effects against other inducers of cellular stress. For example, it has been shown to mitigate cell death and reduce the production of reactive oxygen species in rat aortic smooth muscle cells treated with tunicamycin, a compound that induces endoplasmic reticulum stress. nih.govnih.govsemanticscholar.org

| Stressor | Model System | Observed Effect of this compound |

| MPTP | Mouse | Reduced impairment of dopaminergic neurotransmission nih.gov |

| Rotenone | Zebrafish | Ameliorated oxidative stress and inflammation nih.govproquest.com |

| Tunicamycin | Rat Aortic Smooth Muscle Cells | Mitigated cell death and decreased ROS production nih.govnih.govsemanticscholar.org |

Immunomodulation and Inflammatory Processes

Anti-inflammatory Properties and Mechanisms

This compound possesses notable anti-inflammatory properties, which are believed to contribute to its beneficial biological effects. healthline.comdraxe.com It has been demonstrated to suppress the secretion of inflammatory enzymes and cells, thereby helping to manage conditions associated with inflammation in the digestive system. draxe.com The anti-inflammatory actions of this compound may be mediated through various signaling pathways. besjournal.comnih.gov

Research has pointed to the involvement of the ATP-binding cassette transporter A1 (ABCA1) and the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway in the anti-inflammatory response to this compound. besjournal.comresearchgate.net Additionally, studies suggest that this compound can inhibit the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammatory responses. nih.gov Through these mechanisms, this compound can lead to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1). besjournal.com

Regulation of Inflammatory Responses in Sepsis

This compound plays a significant role in the regulation of inflammatory responses during sepsis, a life-threatening condition caused by a dysregulated host response to infection. nih.govoup.com It has been shown to have a protective effect in both animal models and human patients with sepsis. nih.govoup.com The potential protective mechanisms of this compound in sepsis are multifaceted, involving the regulation of the inflammatory response, the immune system, and oxidative stress. nih.govoup.com

Studies have demonstrated that enteral nutrition rich in this compound can reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), in the context of sepsis. nih.govresearchgate.net This reduction in the systemic inflammatory response can help to alleviate sepsis-induced multi-organ dysfunction. researchgate.net The anti-inflammatory effects of this compound in sepsis may be mediated, in part, through the peroxisome proliferator-activated receptor-gamma (PPARγ)/STAT-1/MyD88 pathway. nih.gov

Influence on IL-8 Secretion in Intestinal Epithelial Cells

This compound has been found to influence the secretion of interleukin-8 (IL-8), a key chemokine involved in the inflammatory process, particularly in the intestines. researchgate.netnih.govnih.gov Research utilizing the Caco-2 human colonic epithelial cell line has shown that this compound can suppress the secretion of IL-8 at the transcriptional level. researchgate.netnih.govnih.gov

This inhibitory effect was observed when the cells were pre-cultured with this compound for 24 hours before being stimulated with interleukin-1 beta (IL-1β), a pro-inflammatory cytokine. nih.gov The suppression of IL-8 gene transcription by this compound suggests a potential mechanism by which it could modulate intestinal inflammation. researchgate.netnih.govnih.gov It is noteworthy that this effect appears to be specific, as this compound did not seem to modulate the activation of other transcription factors like NF-κB in these cells. nih.gov

Gastrointestinal and Microbiome Interactions

This compound, a medium-chain fatty acid, plays a significant role in the complex ecosystem of the gastrointestinal tract. Its interactions with the gut microbiota, intestinal barrier, and inflammatory processes have been the subject of considerable research, revealing its potential to modulate gut health and influence systemic conditions.

Modulation of Gut Microbiota Composition

This compound exerts a modulatory effect on the composition of the gut microbiota, demonstrating both antimicrobial properties against pathogenic organisms and the potential to foster the growth of beneficial bacteria. Research has shown that this compound can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus nih.goviiarjournals.orgresearchgate.net. Its antimicrobial action extends to various fungi, including Aspergillus spp., Penicillium spp., Rhizopus spp., and Botrytis spp mdpi.com. The mechanism of action is believed to involve the intrusion of the bacterial cell wall and disruption of protein functioning mdpi.com.